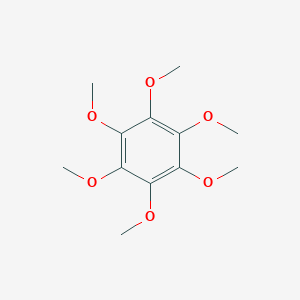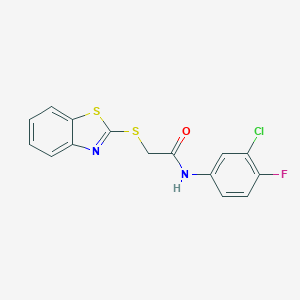
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide, also known as BF-1, is a chemical compound that has been widely studied for its potential use in scientific research.
Mechanism Of Action
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide works by undergoing a redox reaction with ROS, which results in the formation of a fluorescent product. The fluorescence intensity of the product is proportional to the amount of ROS present, allowing for quantitative detection and imaging.
Biochemical And Physiological Effects
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have low toxicity and minimal interference with cellular processes, making it a suitable probe for studying ROS in living cells. It has also been shown to be stable under physiological conditions, allowing for long-term imaging studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is its high selectivity and sensitivity for detecting ROS. It is also easy to use and can be applied to a wide range of cell types and experimental conditions. However, one limitation is that it requires excitation at a relatively short wavelength, which can lead to phototoxicity and photobleaching in some experimental systems.
Future Directions
There are several future directions for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide research. One potential direction is to modify the structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide to improve its selectivity and sensitivity for detecting specific types of ROS. Another direction is to develop new imaging techniques that can be used in conjunction with 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide to provide more detailed information about ROS dynamics in living cells. Finally, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide could be used in combination with other probes and techniques to study the role of ROS in various physiological and pathological processes.
In conclusion, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is a promising compound for studying ROS in living cells. Its high selectivity and sensitivity, low toxicity, and stability make it a suitable probe for a wide range of experimental systems. Further research is needed to fully realize its potential for scientific research applications.
Synthesis Methods
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-mercaptobenzothiazole with N-(3-chloro-4-fluorophenyl)acetamide in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS play an important role in various physiological and pathological processes, and their detection and imaging can provide valuable insights into these processes. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have high selectivity and sensitivity for detecting ROS, making it a promising candidate for this application.
properties
CAS RN |
5363-47-3 |
|---|---|
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide |
Molecular Formula |
C15H10ClFN2OS2 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H10ClFN2OS2/c16-10-7-9(5-6-11(10)17)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20) |
InChI Key |
OUXRRZWCYBXKET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



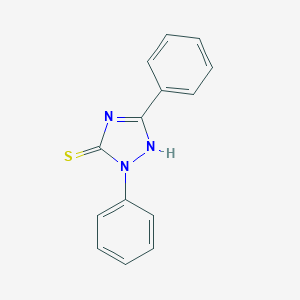
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
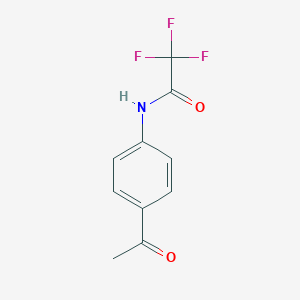
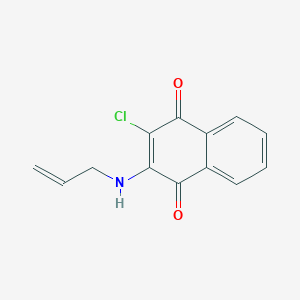
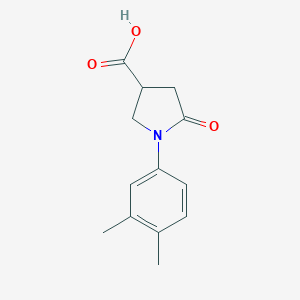

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)

![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
